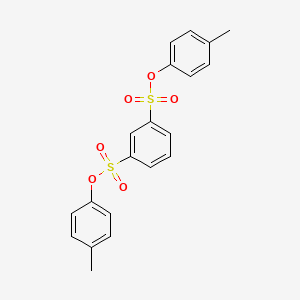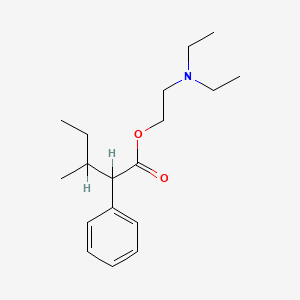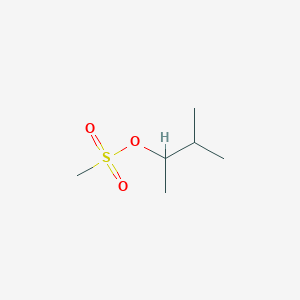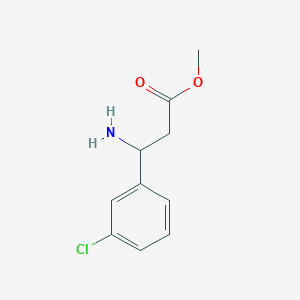
Methyl 3-amino-3-(3-chlorophenyl)propanoate
Übersicht
Beschreibung
“Methyl 3-amino-3-(3-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H12ClNO2 . It is a derivative of propanoic acid, where one of the hydrogen atoms on the central carbon is replaced by an amino group, and the phenyl group attached to the same carbon has a chlorine atom on the third carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-3-(3-chlorophenyl)propanoate” consists of a propanoate backbone with a methyl ester group, an amino group, and a 3-chlorophenyl group attached to the central carbon . The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 .Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(3-chlorophenyl)propanoate” is a powder at room temperature . It has a molecular weight of 250.12 . The compound should be stored at 4 degrees Celsius and under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
Potential as a GABAB Receptor Antagonist
Methyl 3-amino-3-(3-chlorophenyl)propanoate has been studied in the context of GABAB receptor antagonism. Specifically, research involving its structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, shows weak specific antagonistic properties at the GABAB receptor. This points to potential applications in the study and modulation of GABAergic neurotransmission (Abbenante, Hughes, & Prager, 1997).
Use in Structural and Crystallography Studies
Methyl 3-amino-3-(3-chlorophenyl)propanoate has been featured in structural and crystallography studies. These studies have provided insights into molecular conformations and interactions, which are crucial for understanding chemical properties and reactivity. An example is the study of Methyl N-(4-chlorophenyl)succinamate, a structurally similar compound (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).
In Fluorescence Derivatisation
Research has also explored the role of related compounds in fluorescence derivatisation. For example, 3-(Naphthalen-1-ylamino)propanoic acid, a compound similar to methyl 3-amino-3-(3-chlorophenyl)propanoate, was used to derivatise amino acids, resulting in strongly fluorescent derivatives. These derivatives have applications in biological assays due to their strong fluorescence in both ethanol and water at physiological pH (Frade, Barros, Moura, & Gonçalves, 2007).
In Corrosion Inhibition Studies
Compounds derived from methyl 3-amino-3-(3-chlorophenyl)propanoate, such as Schiff bases derived from L-Tryptophan, have been investigated for their corrosion inhibition properties on stainless steel surfaces in acidic environments. This application is significant in industrial contexts, particularly in reducing corrosion in harsh chemical environments (Vikneshvaran & Velmathi, 2017).
As a Precursor in Synthesis of Anticancer Agents
Derivatives of methyl 3-amino-3-(3-chlorophenyl)propanoate have been studied for their potential in anticancer drug development. For instance, some derivatives have shown selective inhibition of colon cancer cell proliferation, indicating their potential as chemotherapeutic agents (Rayes, Aboelmagd, Gomaa, Fathalla, & Ali, 2020).
ConclusionMethyl 3-amino-3-(3-chlorophenyl)propanoate and its derivatives find applications in diverse scientific fields, including neuropharmacology, structural chemistry, fluorescence studies, corrosion inhibition, and anticancer research. The research in these areas not only demonstrates the compound's versatility but also underscores its potential in
Scientific Research Applications of Methyl 3-amino-3-(3-chlorophenyl)propanoate
GABAB Receptor Antagonism
Methyl 3-amino-3-(3-chlorophenyl)propanoate and its analogs have been explored for their potential as GABAB receptor antagonists. For instance, research involving 3-amino-3-(4-chlorophenyl)propanoic acid indicates these compounds as weak specific antagonists of GABA at the GABAB receptor. This suggests potential applications in neurological research and the development of therapeutics for disorders involving GABAergic neurotransmission (Abbenante, Hughes, & Prager, 1997).
Structural and Crystallography Studies
The compound and its derivatives have been utilized in structural and crystallography studies, aiding in understanding molecular conformations and interactions. For example, research on Methyl N-(4-chlorophenyl)succinamate, a related compound, provides insights into molecular structures, which are vital for comprehending chemical properties and reactivity (Gowda et al., 2009).
Fluorescence Derivatisation
In fluorescence derivatisation, related compounds like 3-(Naphthalen-1-ylamino)propanoic acid are used to derivatise amino acids, resulting in strongly fluorescent derivatives. These derivatives are significant for biological assays due to their strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).
Corrosion Inhibition
Compounds derived from methyl 3-amino-3-(3-chlorophenyl)propanoate, such as Schiff bases from L-Tryptophan, have shown potential in inhibiting corrosion on stainless steel surfaces in acidic environments. This application is essential in industrial contexts for reducing corrosion under chemical stress (Vikneshvaran & Velmathi, 2017).
Anticancer Research
Methyl 3-amino-3-(3-chlorophenyl)propanoate derivatives have been investigated for their potential in anticancer drug development. Certain derivatives exhibit selective inhibition of colon cancer cell proliferation, highlighting their potential as chemotherapeutic agents (Rayes et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-amino-3-(3-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTWPAVCKXHOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274572 | |
| Record name | Methyl β-amino-3-chlorobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3-chlorophenyl)propanoate | |
CAS RN |
277745-44-5 | |
| Record name | Methyl β-amino-3-chlorobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=277745-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl β-amino-3-chlorobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

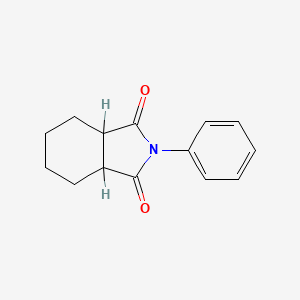
![5-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-propan-2-ylpyrazole-1-carboxamide](/img/structure/B1654737.png)
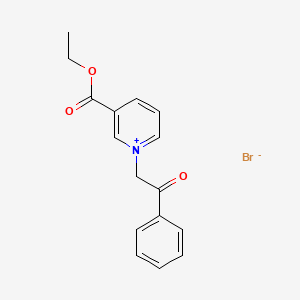



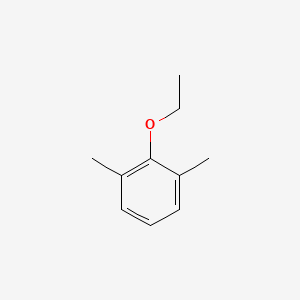
![(17-acetyl-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B1654746.png)

![3-Azabicyclo[3.3.1]non-6-ene, 1,5-dinitro-3-(phenylmethyl)-](/img/structure/B1654751.png)
